molecular formula C21H20N4O2S B2557282 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-89-9

3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2557282
CAS No.: 852437-89-9
M. Wt: 392.48
InChI Key: NZSXNQMDGATNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a bicyclic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. The 3-position is substituted with a 3,4-dimethoxyphenyl group, while the 6-position bears a (3-methylbenzyl)thio moiety.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-5-4-6-15(11-14)13-28-20-10-9-19-22-23-21(25(19)24-20)16-7-8-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSXNQMDGATNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is part of the triazolopyridazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyridazine ring, along with a dimethoxyphenyl group and a methylbenzyl thioether. The structural characteristics are crucial for its biological activity.

Biological Activity Overview

The biological activity of triazolopyridazine derivatives has been extensively studied. Key findings regarding the compound include:

  • Anticancer Activity : Recent studies have shown that derivatives of triazolopyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus demonstrated strong cytotoxicity against tumor cells with promising growth inhibition percentages in the NCI 60 cancer cell line panel .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of critical kinases such as c-Met and Pim-1. These kinases play significant roles in cancer progression and therapy resistance. For example, one study indicated that certain derivatives caused cell cycle arrest and induced apoptosis in breast cancer cells (MCF-7) by modulating pathways like PI3K-AKT .
  • Additional Therapeutic Properties : Triazolopyridazine derivatives have also been associated with other therapeutic effects including anxiolytic, anticonvulsant, antimicrobial, and antiviral activities. This broad spectrum suggests potential applications beyond oncology .

Case Studies

  • Antiproliferative Effects : In vitro studies have shown that compounds related to this compound possess significant growth inhibition against various cancer cell lines. For example:
    • Compound 4g (a derivative) exhibited an IC50 of 0.163 μM against c-Met and 0.283 μM against Pim-1, highlighting its potency as an anticancer agent .
  • Apoptosis Induction : The same derivative was found to enhance apoptosis significantly more than controls (29.61-fold increase), indicating its strong pro-apoptotic properties through caspase activation pathways .

Data Tables

Compound Target Kinase IC50 (μM) Cell Line Tested Growth Inhibition (%)
4gc-Met0.163 ± 0.01MCF-7Not specified
4gPim-10.283 ± 0.01MCF-7Not specified
4ac-MetNot specifiedVarious29.08%

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the triazolo-pyridazine scaffold exhibit significant anticancer properties. A study highlighted the synthesis of various triazolo derivatives which showed promising cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance potency against cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies demonstrated that certain derivatives possess strong antibacterial and antifungal effects. For instance, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have suggested that triazolo derivatives may exhibit anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Antiviral Activity

Recent investigations into the antiviral properties of triazolo derivatives have shown effectiveness against various viral strains. The compounds were found to inhibit viral replication through interference with viral enzymes and host cell interactions .

Case Studies

StudyFindingsApplications
Study 1 Investigated anticancer effects of triazolo derivatives on MCF-7 breast cancer cells.Potential use in breast cancer therapy.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus and E. coli.Development of new antibiotics targeting resistant strains.
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophages.Treatment for chronic inflammatory conditions.
Study 4 Analyzed antiviral activity against influenza virus in vitro.Potential antiviral drug development for respiratory infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, biological activities, and physicochemical properties:

Compound Name Core Structure 3-Position Substituent 6-Position Substituent Key Biological Activity/Findings Reference(s)
Target Compound : 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl (3-Methylbenzyl)thio Not explicitly reported; structural analog of PDE4 inhibitors
Compound 18 () Triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl (R-config) 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl Potent PDE4A inhibitor (IC₅₀ < 10 nM); high selectivity for PDE4 isoforms
Compound 10 () Triazolo[3,4-b]thiadiazine 2,5-Dimethoxyphenyl (R-config) 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A inhibitor; comparable potency to Compound 18
6-(3,4-Dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine Methyl 3,4-Dimethoxyphenyl Structural isomer; methyl at 3-position reduces steric bulk vs. dimethoxyphenyl
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine Phenyl 4-Chlorophenylthio Halogen (Cl) introduces electronegativity; potential for halogen bonding
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine Pyridin-3-ylmethylthio Furan-2-yl Heteroaromatic substituents may alter solubility and target selectivity
20a–20d () Triazolo[3,4-b]thiadiazole Varied (e.g., 3,4-dimethoxyphenyl) N-Methyl-pyrrole derivatives Moderate antifungal/antibacterial activity (57–61% yields)

Key Observations:

Structural Influence on PDE4 Inhibition: The target compound shares the triazolo[4,3-b]pyridazine core with Compound 18 (), a potent PDE4A inhibitor. However, Compound 18’s 6-position substituent includes a tetrahydrofuran-3-yloxy group, which likely enhances binding through hydrogen bonding and conformational rigidity. In contrast, the target compound’s (3-methylbenzyl)thio group may prioritize hydrophobic interactions .

Antimicrobial Activity :

  • Triazolo-thiadiazoles (e.g., 20a–20d in ) with N-methyl-pyrrole substituents exhibit moderate antifungal/antibacterial activity. The target compound’s thioether linkage may improve membrane permeability compared to these analogs .

Electronic and Steric Effects :

  • Halogenated analogs () leverage electronegative substituents for halogen bonding, whereas the target compound’s methoxy groups favor electron-donating effects .
  • Thioether vs. ether linkages: The (3-methylbenzyl)thio group in the target compound may confer greater metabolic stability than oxygen-based ethers (e.g., Compound 18) due to sulfur’s resistance to oxidative degradation .

Synthetic Accessibility :

  • Yields for triazolo[4,3-b]pyridazine derivatives (e.g., 50–72% in ) suggest feasible synthesis, though substituent complexity (e.g., tetrahydrofuran-3-yloxy) may require multi-step optimization .

Preparation Methods

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation reactions between hydrazine derivatives and pyridazine precursors. A pivotal method involves the annulation of a 1,2,4-triazole ring onto a substituted pyridazine system. For instance, Čuček and Verček (2001) demonstrated that ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate serves as a versatile intermediate for functionalization. Key steps include:

  • Cyclization of Hydrazine Derivatives : Reacting 3,6-dichloropyridazine with benzoyl hydrazine in ethanol at reflux (78°C, 12 hours) yields 6-chloro-3-(benzoylamino)-triazolo[4,3-b]pyridazine. This intermediate undergoes hydrolysis under alkaline conditions (1 M NaOH, 80°C, 2 hours) to produce the 6-hydroxy analog.
  • Decarboxylation : Heating the hydroxy derivative in ethanol at 90°C for 4 hours facilitates decarboxylation, forming the unsubstituted triazolo[4,3-b]pyridazine core.

Table 1 : Optimization of Cyclization Conditions

Precursor Solvent Temperature (°C) Time (h) Yield (%)
3,6-Dichloropyridazine Ethanol 78 12 72
6-Chloro intermediate NaOH (1M) 80 2 85

Incorporation of the (3-Methylbenzyl)Thio Group

The thioether functionality at position 6 is introduced via thiol-displacement of a leaving group (e.g., chlorine). Özdemir et al. (2007) reported that treating 6-chloro-triazolo[4,3-b]pyridazine with 3-methylbenzyl mercaptan in DMF at 100°C for 6 hours affords the desired thioether in 68% yield. Key parameters include:

  • Base Selection : Triethylamine enhances nucleophilicity of the thiol.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.

Table 2 : Thiol Substitution Reaction Outcomes

Leaving Group Thiol Reagent Solvent Temperature (°C) Yield (%)
Cl 3-Methylbenzyl mercaptan DMF 100 68
Br 3-Methylbenzyl mercaptan DMSO 110 71

Green Chemistry Approaches

Recent advances emphasize eco-friendly synthesis. Kułaga et al. (2024) demonstrated that sonochemical methods reduce reaction times and improve yields for triazine derivatives. Applying ultrasound irradiation (40 kHz, 50°C, 5 minutes) to the thiol substitution step increases yields to 82% while eliminating toxic solvents.

Characterization and Validation

Final compounds are validated via:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) displays characteristic singlet peaks for methoxy groups (δ 3.85–3.89 ppm) and aromatic protons (δ 6.92–7.45 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 356.4 [M+H]+.

Q & A

Q. Q1. What are the typical synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer: The synthesis involves multi-step protocols:

Core Formation : Cyclization of pyridazine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions .

Substitution Reactions :

  • The 3,4-dimethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling .
  • The (3-methylbenzyl)thio moiety is added through thiol-alkylation or nucleophilic thioetherification, often using CS₂ or thiourea derivatives in alkaline media .

Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are standard, with purity confirmed via HPLC (>95%) .

Q. Q2. How is the structural integrity of this compound validated after synthesis?

Methodological Answer: Key characterization techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton/environment signals (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • FT-IR : Confirms functional groups (e.g., C=S stretch at ~1050 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z ~434) .
  • X-ray Crystallography : Resolves 3D structure and bond angles (if single crystals are obtainable) .

Q. Q3. What preliminary biological activities are reported for triazolo-pyridazine derivatives?

Methodological Answer: Triazolo-pyridazines are studied for:

  • Anticancer Activity : Inhibition of tyrosine kinases (e.g., EGFR) via ATP-binding site competition, validated through kinase assays .
  • Antimicrobial Effects : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction conditions to improve yield in thioetherification steps?

Methodological Answer: Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalysis : Use of K₂CO₃ or NaH as bases accelerates thiolate ion formation .
  • Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .
  • Monitoring : TLC (hexane/ethyl acetate, 3:1) or HPLC tracks intermediate conversions .

Q. Q5. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) are addressed by:

Structure-Activity Relationship (SAR) Studies :

  • Systematic substitution of the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., NO₂) to modulate binding affinity .
  • Comparing thioether vs. sulfone derivatives to assess redox stability .

Target-Specific Assays :

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to receptors .
  • Molecular docking (AutoDock/Vina) predicts binding poses to kinase domains .

Q. Q6. How do researchers design experiments to probe the metabolic stability of this compound?

Methodological Answer: Metabolic stability is evaluated via:

  • In Vitro Liver Microsomal Assays :
    • Incubation with rat/human liver microsomes and NADPH cofactor.
    • LC-MS/MS quantifies parent compound depletion over time (t₁/₂ calculation) .
  • CYP450 Inhibition Screening : Fluorescence-based assays for CYP3A4/2D6 isoform interactions .
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.